7,8-Didehydronaltrexone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Didehydronaltrexone typically involves the dehydrogenation of naltrexone. The process includes the use of specific reagents and catalysts to facilitate the removal of hydrogen atoms from the naltrexone molecule, resulting in the formation of the double bond between the 7th and 8th carbon atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 7,8-Didehydronaltrexone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced but often involve the use of catalysts and specific solvents.
Major Products Formed:
Scientific Research Applications
Mechanism of Action
7,8-Didehydronaltrexone exerts its effects primarily by binding to opioid receptors in the central nervous system. It acts as an antagonist at the mu, kappa, and delta opioid receptors, blocking the effects of endogenous and exogenous opioids. This blockade prevents the euphoric and analgesic effects of opioids, making it useful in the treatment of opioid dependence .
Comparison with Similar Compounds
Naltrexone: The parent compound, used primarily for the treatment of opioid and alcohol dependence.
Naloxone: Another opioid antagonist, commonly used to reverse opioid overdoses.
Nalmefene: Similar to naltrexone, used for the treatment of alcohol dependence.
Uniqueness: 7,8-Didehydronaltrexone is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its ability to bind to multiple opioid receptors with high affinity makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C20H21NO4 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H21NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-6,11,15,18,22,24H,1-2,7-10H2/t15-,18+,19+,20-/m1/s1 |
InChI Key |
IXTUHFUWSPWDEZ-XFWGSAIBSA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)C=C[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)C=CC3(C2CC6=C4C(=C(C=C6)O)O5)O |
Origin of Product |
United States |
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